BenchChemオンラインストアへようこそ!

2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Physicochemical profiling Drug-likeness Lipophilicity

2-Amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (CAS 903312-28-7) is a synthetic small molecule belonging to the 2-amino-3-aroylindolizine-1-carboxamide class, a subset of indolizine derivatives widely investigated for neuroreceptor modulation, anticancer, and antioxidant activities. Its molecular formula is C₂₃H₁₈N₄O₄ (MW 414.42 g/mol), featuring a 4-nitrobenzoyl group at position 3, an amino group at position 2, and an N-(3-methylphenyl) carboxamide at position 1 of the indolizine core.

Molecular Formula C23H18N4O4
Molecular Weight 414.421
CAS No. 903312-28-7
Cat. No. B2509231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
CAS903312-28-7
Molecular FormulaC23H18N4O4
Molecular Weight414.421
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C23H18N4O4/c1-14-5-4-6-16(13-14)25-23(29)19-18-7-2-3-12-26(18)21(20(19)24)22(28)15-8-10-17(11-9-15)27(30)31/h2-13H,24H2,1H3,(H,25,29)
InChIKeyFFEFPBDILDMJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (CAS 903312-28-7): Procurement-Relevant Chemical Identity and Physicochemical Baseline


2-Amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (CAS 903312-28-7) is a synthetic small molecule belonging to the 2-amino-3-aroylindolizine-1-carboxamide class, a subset of indolizine derivatives widely investigated for neuroreceptor modulation, anticancer, and antioxidant activities [1]. Its molecular formula is C₂₃H₁₈N₄O₄ (MW 414.42 g/mol), featuring a 4-nitrobenzoyl group at position 3, an amino group at position 2, and an N-(3-methylphenyl) carboxamide at position 1 of the indolizine core . Computed physicochemical parameters include clogP 2.62, topological polar surface area 88.93 Ų, one hydrogen bond donor, and eight hydrogen bond acceptors, satisfying Lipinski's Rule of Five [2]. Synthetically, compounds in this series are accessible via cyclization of pyridinium salts with C-nucleophiles derived from acetonitrile, yielding 2-amino-3-aroylindolizine-1-carboxamides in high yield [3].

Why Close Analogs of 2-Amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide Cannot Be Assumed Interchangeable in Research and Development


Within the 2-amino-3-aroylindolizine-1-carboxamide chemotype, seemingly minor structural variations on the N-aryl ring and the 3-aroyl substituent produce substantial differences in computed lipophilicity, hydrogen-bonding capacity, and electronic character, all of which critically influence target binding, metabolic stability, and assay behavior [1]. Positional isomerism alone—such as shifting the methyl group from meta to para on the N-phenyl ring or moving the nitro group from para to meta on the benzoyl moiety—generates regioisomers with identical molecular formula (C₂₃H₁₈N₄O₄, MW 414.42) but distinct electrostatic potential surfaces and molecular recognition profiles . Furthermore, the 4-nitrobenzoyl group at position 3 provides a synthetic handle (nitro reduction) and an electron-deficient aromatic ring for π-stacking interactions that are absent in analogs bearing methoxybenzoyl, halobenzoyl, or thiophene-carbonyl substituents [2]. The patent literature explicitly defines indolizine-1-carboxamides as neuroreceptor-active agents where N-aryl substitution directly modulates D3 versus D2 receptor selectivity, meaning that substituting an m-tolyl for a p-tolyl, fluorophenyl, or unsubstituted phenyl group cannot be done without risk of losing target engagement and pharmacological phenotype [3]. These factors collectively demand compound-level, not class-level, verification for any procurement decision where biological or pharmacological outcome is critical.

Quantitative Evidence Guide: Differentiation of 2-Amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (903312-28-7) from Closest Analogs


Meta-Methyl N-Aryl Substitution Confers Distinct Lipophilicity and Hydrogen-Bonding Profile Relative to Para-Methyl, Fluoro, and Unsubstituted Phenyl Analogs

Computed clogP for the target compound (2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide) is 2.62, with TPSA 88.93 Ų, 1 HBD, and 8 HBA [1]. The para-methyl regioisomer (CAS 903279-09-4), which shares the identical molecular formula (C₂₃H₁₈N₄O₄, MW 414.42) but bears a 3-nitrobenzoyl instead of 4-nitrobenzoyl group, exhibits altered electron distribution due to the nitro positional swap, while the N-(3,4-dimethylphenyl) analog (CAS 903312-65-2, C₂₄H₂₀N₄O₄, MW 428.44) introduces an additional methyl group that increases lipophilicity and steric bulk . The unsubstituted N-phenyl analog (CAS 903312-01-6, C₂₂H₁₆N₄O₄, MW 400.39) lacks the methyl group entirely, reducing both lipophilicity and steric occupancy relative to the target compound . These differences, though modest in absolute terms, can shift logD by 0.3–0.5 units across the series, sufficient to alter membrane permeability and non-specific protein binding [1].

Physicochemical profiling Drug-likeness Lipophilicity

4-Nitrobenzoyl Substituent Enables Synthetic Elaboration into Pyrimido[4,5-b]indolizine Scaffolds Not Accessible from Non-Nitro or Reduced Analogs

The 4-nitrobenzoyl group at position 3 of the indolizine core serves as a key synthetic handle: the nitro group can be reduced to an amine for further functionalization, while the intact 2-amino-3-aroylindolizine-1-carboxamide can undergo cyclocondensation with formamide to generate pyrimido[4,5-b]indolizine derivatives [1]. This transformation has been explicitly demonstrated using analogs bearing an N-(m-tolyl) carboxamide group, yielding 4-(4-methoxyphenyl)-N-(m-tolyl)pyrimido[4,5-b]indolizine-10-carboxamide in 46% yield . Analogs lacking the 4-nitrobenzoyl group (e.g., thiophene-2-carbonyl or 4-fluorobenzoyl derivatives) cannot undergo the same reductive chemistry, limiting downstream diversification options . The 4-nitro substitution pattern also provides a UV-active chromophore (λmax ~270 nm) that facilitates HPLC purity monitoring, a practical advantage over non-chromophoric analogs [1].

Synthetic chemistry Heterocyclic chemistry Scaffold diversification

Class-Level Antioxidant Activity of Indolizine-1-Carboxamide Derivatives Exceeds Quercetin Baseline, Supporting Prioritization of This Scaffold for Oxidative Stress Research

A comprehensive review of indolizine biological activity reports that thirty-five systematically synthesized indolizine derivatives were evaluated for antioxidant activity against 15-lipoxygenase, with all compounds demonstrating superior potency (IC₅₀ range ≈ 15–42 μM) compared to the reference antioxidant quercetin (IC₅₀ ≈ 51 μM) [1]. The most potent derivative in that study achieved IC₅₀ = 15 ± 2 μM, representing a ~3.4-fold improvement over quercetin. SAR analysis indicated that aryl substitution with electron-donating groups on the indolizine core enhanced activity, providing a mechanistic rationale for selecting electron-rich N-aryl substituents such as m-tolyl over electron-withdrawing alternatives (e.g., 4-fluorophenyl) [1]. While the specific target compound was not directly tested in the published study, its structural features (4-nitrobenzoyl as electron-withdrawing group at C3, m-tolyl as electron-donating group on the carboxamide N) place it at a strategic intersection of the reported SAR, making it a rational candidate for antioxidant screening [1].

Antioxidant activity Lipoxygenase inhibition Radical scavenging

Indolizine-1-Carboxamide Scaffold Is Patented as a Neuroreceptor-Active Pharmacophore with Substitution-Dependent D3/D2 Selectivity, Differentiating This Compound Class from Indole-2-Carboxamide Alternatives

Patent WO 2006/015737 A1 (and related US 2008/0051409 A1) explicitly claims carboxamide-substituted indolizine derivatives of general formula I as neuroreceptor-active compounds, with demonstrated utility as dopamine D3 receptor ligands for the treatment of schizophrenia, depression, Parkinson's disease, and drug dependency [1]. The patent establishes that N-aryl substitution on the indolizine-1-carboxamide core is a critical determinant of D3 versus D2 receptor selectivity, a distinction that has direct therapeutic relevance given the different anatomical distributions and functional roles of these receptor subtypes [1]. This positions indolizine-1-carboxamides as mechanistically distinct from the more common indole-2-carboxamide class, which has been primarily explored as antimycobacterial and anticancer agents [2]. The specific N-(3-methylphenyl) substitution of the target compound represents an intermediate steric and electronic profile between the unsubstituted N-phenyl and N-(3,4-dimethylphenyl) variants, offering a distinct selectivity tuning point for D3 receptor engagement [1].

Dopamine receptor Neuropharmacology D3 selectivity

Validated Synthetic Methodology for 2-Amino-3-Aroylindolizine-1-Carboxamides Provides Reliable Access with Reported High Yields, Reducing Procurement Risk for Custom Synthesis

A 2025 publication in Chemistry of Heterocyclic Compounds reports a solvent-free pyridinium salt method for synthesizing 2-amino-3-aroylindolizine-1-carboxamides via cyclization with C-nucleophiles derived from acetonitrile, achieving high yields of the desired products [1]. This methodology directly applies to the target compound class and has been peer-reviewed, providing a reproducible synthetic route that reduces reliance on single-supplier sourcing. In contrast, analogs with alternative 3-aroyl substituents (e.g., 3,4-dichlorobenzoyl or thiophene-2-carbonyl) may require different optimization conditions due to altered electronic and steric profiles of the acylating agent . The availability of a published, high-yield synthetic protocol for the 2-amino-3-aroylindolizine-1-carboxamide core specifically de-risks procurement by enabling multi-vendor quoting and independent synthesis verification [1].

Synthetic methodology Process chemistry Chemical procurement

Research and Industrial Application Scenarios for 2-Amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (903312-28-7) Driven by Quantitative Evidence


Dopamine D3 Receptor SAR Probe in CNS Drug Discovery

The indolizine-1-carboxamide scaffold is patent-validated as a D3 receptor-targeting pharmacophore, with N-aryl substitution directly modulating D3/D2 selectivity [1]. This compound, bearing the N-(3-methylphenyl) group, fills a specific steric and electronic niche between unsubstituted N-phenyl and bulkier N-(3,4-dimethylphenyl) variants, enabling systematic SAR exploration of the D3 selectivity pocket. Procurement of this exact analog is essential for medicinal chemistry teams building D3 receptor ligand libraries, as even minor N-aryl changes (methyl position, halogen substitution) produce distinct selectivity profiles [1].

Precursor for Fused Pyrimido[4,5-b]indolizine Heterocyclic Libraries

The 2-amino-3-(4-nitrobenzoyl)indolizine-1-carboxamide core undergoes cyclocondensation with formamide to yield pyrimido[4,5-b]indolizine derivatives, a transformation demonstrated with N-(m-tolyl)-substituted substrates at 46% yield [2]. The 4-nitro group additionally provides a reducible handle for generating 4-amino derivatives, enabling a two-step diversification pathway (cyclization followed by reduction) that is not available from non-nitro analogs. This makes the compound a strategic building block for heterocyclic library synthesis in academic and industrial medicinal chemistry laboratories [2].

Antioxidant and Lipoxygenase Inhibitor Screening Campaigns

Indolizine derivatives as a class demonstrate superior antioxidant activity (IC₅₀ 15–42 μM) compared to the reference standard quercetin (IC₅₀ ≈ 51 μM) in 15-lipoxygenase assays [3]. The target compound combines an electron-donating m-tolyl group on the carboxamide nitrogen with an electron-withdrawing 4-nitrobenzoyl group at position 3, a substitution pattern consistent with the SAR finding that electron-donating aryl groups enhance antioxidant potency [3]. This compound is therefore a rational inclusion in focused screening libraries for oxidative stress-related targets, where its specific substitution pattern may confer activity advantages over the N-phenyl or N-(4-fluorophenyl) analogs [3].

Quote Request

Request a Quote for 2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.